Saponin C, from Liriope muscari

Descripción general

Descripción

La saponina C es una saponina esteroidea aislada de las raíces de Liriope muscari, una planta perteneciente a la familia Liliaceae. Este compuesto ha llamado la atención por sus diversas actividades biológicas, que incluyen efectos antiinflamatorios, hipoglucémicos y cardiovasculares . La saponina C es conocida por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer y las enfermedades cardiovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La saponina C generalmente se aísla de las raíces de Liriope muscari mediante una serie de pasos de extracción y purificación. El proceso implica:

Extracción: Las raíces se extraen con etanol al 70% para obtener un extracto crudo.

Purificación: El extracto crudo se somete a técnicas cromatográficas, como la cromatografía en columna, para aislar la saponina C.

Métodos de producción industrial: Si bien la producción industrial de saponina C no está ampliamente documentada, los métodos de extracción y purificación utilizados en entornos de laboratorio se pueden escalar para fines industriales. Esto implica optimizar el proceso de extracción, utilizar cantidades mayores de materias primas y emplear técnicas cromatográficas a escala industrial.

Análisis De Reacciones Químicas

Tipos de reacciones: La saponina C experimenta varias reacciones químicas, que incluyen:

Oxidación: La saponina C se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la saponina C.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de saponina C.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.

Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

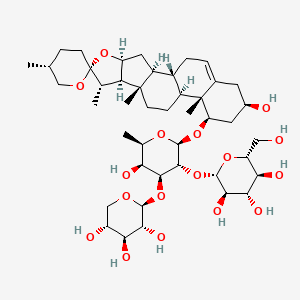

Saponin C is a glycoside compound characterized by its complex structure, which includes multiple sugar units attached to a triterpenoid aglycone. Its molecular formula is . The compound is primarily isolated from the roots of Liriope muscari and has been studied for its various bioactive properties.

Antithrombotic Activity

Research indicates that Saponin C exhibits significant antithrombotic properties. This activity may be attributed to its ability to inhibit platelet aggregation and promote fibrinolysis, making it a candidate for developing treatments for thrombotic disorders .

Induction of Autophagy

Saponin C has been shown to induce autophagy in various cell types. Autophagy is a critical cellular process for maintaining homeostasis and has implications in cancer therapy, neurodegenerative diseases, and metabolic disorders . Studies suggest that Saponin C's ability to modulate autophagic pathways could be harnessed for therapeutic interventions.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer effects of Saponin C. It has demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Mecanismo De Acción

La saponina C ejerce sus efectos a través de varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

La saponina C es única en comparación con otras saponinas esteroides debido a su estructura específica y actividades biológicas. Los compuestos similares incluyen:

Ruscogenina: Conocida por sus propiedades antiinflamatorias y anticancerígenas.

Diosgenina: Ampliamente estudiada por su papel en la síntesis de hormonas esteroides.

Hecogenina: Exhibe actividades antiinflamatorias y anticancerígenas.

La saponina C se destaca por su potente actividad citotóxica contra varias líneas celulares cancerosas y su capacidad para modular múltiples vías biológicas .

Actividad Biológica

Saponin C, derived from the plant Liriope muscari, is a steroidal saponin that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of Saponin C, supported by various research findings and case studies.

- Molecular Formula : CHO

- Molar Mass : 871.02 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in methanol

- Melting Point : 292-295 °C

- pKa : 12.89 (predicted)

Biological Activities

Saponin C exhibits a range of biological activities, including:

-

Antioxidant Activity :

- Saponins are known for their ability to scavenge free radicals. Saponin C has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in various biological systems.

-

Anti-Cancer Effects :

- Research indicates that Saponin C possesses cytotoxic effects against several cancer cell lines, including MDA-MB-435, HepG2, HeLa, MCF-7, and A549 cells. The cytotoxicity was assessed using the MTT assay, revealing a structure-activity relationship that highlights the importance of specific molecular configurations in enhancing anti-cancer efficacy .

- Anti-Inflammatory Properties :

- Neuroprotective Effects :

- Immunomodulatory Effects :

The mechanisms by which Saponin C exerts its biological effects include:

- Membrane Disruption : Saponins are known for their ability to interact with cell membranes, leading to increased permeability and eventual cell death in cancer cells.

- Inhibition of Tumor Growth : By stabilizing endothelial permeability and inhibiting tumor angiogenesis, Saponin C may prevent the spread of cancerous cells .

- Regulation of Gene Expression : The compound influences the expression levels of genes associated with inflammation and apoptosis, further contributing to its therapeutic potential .

Case Studies

-

Cytotoxicity Study :

A study isolated several steroidal saponins from Liriope muscari and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that Saponin C exhibited significant cytotoxicity against multiple types of cancer cells, suggesting its potential as a chemotherapeutic agent . -

Anti-inflammatory Research :

In an experimental model, Saponin C was shown to significantly reduce levels of inflammatory markers in response to induced inflammation, demonstrating its utility in managing inflammatory diseases . -

Neuroprotection Assessment :

Research focusing on neuroprotective effects revealed that Saponin C could protect neuronal cells from oxidative damage, supporting its use in neurodegenerative disease therapies .

Summary of Pharmacological Studies

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHTMMHUVFPBQ-ZUTFNMMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.